molecular formula C7H5FO3 B575542 5-Fluoro-2,3-dihydroxybenzaldehyde CAS No. 186308-52-1

5-Fluoro-2,3-dihydroxybenzaldehyde

Cat. No.: B575542
CAS No.: 186308-52-1
M. Wt: 156.112
InChI Key: DPGQRVPEZSTHQH-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 5-position and hydroxyl groups at the 2- and 3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydroxybenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2,3-dihydroxybenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2,3-dihydroxybenzaldehyde in an appropriate solvent, such as acetonitrile, at room temperature.

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and solvents, as well as reaction parameters such as temperature and pressure, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: 5-Fluoro-2,3-dihydroxybenzoic acid.

    Reduction: 5-Fluoro-2,3-dihydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,3-dihydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydroxybenzaldehyde involves its interaction with cellular antioxidation components. It targets enzymes such as superoxide dismutases and glutathione reductase, disrupting the cellular redox balance and leading to the inhibition of fungal growth . This redox cycling mechanism enhances the compound’s antifungal efficacy and can be used in combination with other antifungal agents to improve treatment outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzaldehyde: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.

    5-Fluoro-2-hydroxybenzaldehyde: Similar structure but with only one hydroxyl group, affecting its reactivity and biological activity.

    3,5-Difluorobenzaldehyde: Contains two fluorine atoms but lacks hydroxyl groups, leading to different chemical and biological properties.

Uniqueness

5-Fluoro-2,3-dihydroxybenzaldehyde is unique due to the presence of both fluorine and hydroxyl groups on the benzene ring. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s ability to disrupt cellular antioxidation systems makes it a valuable tool in antifungal research .

Properties

IUPAC Name

5-fluoro-2,3-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGQRVPEZSTHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665511
Record name 5-Fluoro-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186308-52-1
Record name 5-Fluoro-2,3-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2,3-dihydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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